5-Chloro-4-fluoropyridin-3-OL
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Overview
Description
5-Chloro-4-fluoropyridin-3-OL is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of reagents such as potassium fluoride (KF) and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-Chloro-4-fluoropyridin-3-OL may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoropyridin-3-OL can undergo various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce dehalogenated pyridines.
Scientific Research Applications
5-Chloro-4-fluoropyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoropyridin-3-OL involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-3-OL: Similar structure but lacks the chlorine substituent.
4-Chloro-3-fluoropyridine: Similar structure but lacks the hydroxyl group.
3-Chloro-5-fluoropyridin-2-OL: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness
5-Chloro-4-fluoropyridin-3-OL is unique due to the specific positioning of chlorine, fluorine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H3ClFNO |
---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
5-chloro-4-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H |
InChI Key |
BHFXSAGZOOTPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)O |
Origin of Product |
United States |
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